N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Techniques such as infrared spectroscopy and NMR can be used to study the chemical reactions of a compound, providing information about the types of reactions it undergoes and the products of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of laboratory techniques .Scientific Research Applications
Antimicrobial Applications
Compounds related to N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide have been synthesized and assessed for their antimicrobial properties. A study by Parikh & Joshi (2014) revealed that derivatives bearing fluorine atoms exhibited significant antimicrobial potency against a broad panel of bacterial and fungal strains, suggesting the importance of fluorine in enhancing antimicrobial efficacy.
Anticancer Properties
Another area of application is in anticancer research, where derivatives of 1,3,4-oxadiazoles containing phenyl thiophene moieties were synthesized and evaluated for their anticancer properties. The study by Adimule et al. (2014) found that some compounds showed moderate cytotoxicity against cancer cell lines, indicating potential for anticancer therapy.
Pharmacological Evaluation
The pharmacological potential of these compounds extends to their evaluation against various pharmacological targets. For example, Nafeesa et al. (2017) synthesized derivatives that were tested for antibacterial and anti-enzymatic activities, revealing some compounds as good inhibitors of gram-negative bacterial strains.
Molecular Docking and Efficiency Modeling
The role of these compounds in molecular docking and efficiency modeling has also been explored. Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and performed molecular docking to understand their binding interactions, indicating potential for use in photovoltaic cells and as photosensitizers in dye-sensitized solar cells.
Anti-inflammatory and Anti-thrombotic Studies
Further research by Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats, showcasing significant potential in developing anti-inflammatory pharmaceutical products.
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIXTFTZQUNPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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